molecular formula C9H5BrO2S B102859 6-Bromo-1-benzothiophene-2-carboxylic acid CAS No. 19075-58-2

6-Bromo-1-benzothiophene-2-carboxylic acid

Cat. No. B102859
Key on ui cas rn: 19075-58-2
M. Wt: 257.11 g/mol
InChI Key: CKBBSFOOIOHLPC-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

LiOH.H2O (1.85 g, 44 mmol) and water (20 mL) were added to a stirred solution of 6-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester (I-25a: 2.4 g, 8.85 mmol) in THF (25 mL) at room temperature. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was concentrated, acidified with 2N HCl, filtered and the residue was washed with n-hexane to afford 1.9 g of the product (84% yield).
Name
LiOH.H2O
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
O[Li].O.O.C[O:6][C:7]([C:9]1[S:13][C:12]2[CH:14]=[C:15]([Br:18])[CH:16]=[CH:17][C:11]=2[CH:10]=1)=[O:8].C(OCC)(=O)C>C1COCC1>[Br:18][C:15]1[CH:16]=[CH:17][C:11]2[CH:10]=[C:9]([C:7]([OH:8])=[O:6])[S:13][C:12]=2[CH:14]=1 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
1.85 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed with n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC2=C(SC(=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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